molecular formula C9H19NO2 B1326681 Ethyl 3-[isopropyl(methyl)amino]propanoate CAS No. 860572-38-9

Ethyl 3-[isopropyl(methyl)amino]propanoate

Cat. No.: B1326681
CAS No.: 860572-38-9
M. Wt: 173.25 g/mol
InChI Key: VQJJKSUALOTQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[isopropyl(methyl)amino]propanoate is a chemical compound belonging to the class of esters. It is characterized by its molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is used primarily in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[isopropyl(methyl)amino]propanoate typically involves the esterification of 3-[isopropyl(methyl)amino]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[isopropyl(methyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 3-[isopropyl(methyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-[isopropyl(methyl)amino]propanoic acid, which then exerts its effects through various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Ethyl 3-[isopropyl(methyl)amino]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

ethyl 3-[methyl(propan-2-yl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-12-9(11)6-7-10(4)8(2)3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJJKSUALOTQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.